REACTION_CXSMILES
|
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]
|
Name
|
8-propylcarboxytheophylline
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]
|
Name
|
8-propylcarboxytheophylline
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]
|
Name
|
8-propylcarboxytheophylline
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]
|
Name
|
8-propylcarboxytheophylline
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]
|
Name
|
8-propylcarboxytheophylline
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |